1,3-Bis((R)-1-phenylethyl)-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride: is a chiral ionic liquid with significant applications in various fields of chemistry. This compound is characterized by its imidazolium core, which is substituted with two ®-1-phenylethyl groups. The chloride anion balances the positive charge on the imidazolium cation. This structure imparts unique properties, making it useful in catalysis, organic synthesis, and as a solvent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazole ring is synthesized through the cyclization of glyoxal, formaldehyde, and ammonia or primary amines.
Substitution with ®-1-phenylethyl Groups: The imidazole is then alkylated with ®-1-phenylethyl halides (usually bromides or chlorides) under basic conditions to form the desired imidazolium salt.
Ion Exchange: The final step involves the exchange of the halide anion (if not already chloride) to chloride using a chloride salt, such as sodium chloride or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Key considerations include:
Purity of Reagents: High-purity starting materials are essential to ensure the quality of the final product.
Reaction Conditions: Optimized temperature, pressure, and solvent conditions to maximize yield and minimize by-products.
Purification: Techniques such as recrystallization, distillation, and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazolium core can participate in redox reactions.
Coordination Chemistry: The compound can form complexes with metals, acting as a ligand.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thiols.
Oxidation Products: Oxidized forms of the imidazolium ring.
Reduction Products: Reduced imidazolium derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst or co-catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Solvent: Acts as a green solvent in reactions requiring ionic liquids.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ionic nature and biocompatibility.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Electrolytes: Used in electrolytes for batteries and supercapacitors.
Separation Processes: Employed in the separation of organic compounds due to its unique solubility properties.
Mechanism of Action
The mechanism by which 1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride exerts its effects involves:
Catalysis: The imidazolium core stabilizes transition states and intermediates in catalytic cycles.
Solvation: Its ionic nature enhances solubility and reactivity of substrates in solution.
Biological Interactions: Interacts with biological membranes and proteins, potentially disrupting microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Diisopropylimidazolium chloride
Uniqueness
1,3-Bis(®-1-phenylethyl)-1H-imidazol-3-ium chloride is unique due to its chiral ®-1-phenylethyl groups, which impart specific stereochemical properties. This chiral nature can influence the selectivity and efficiency of catalytic processes, making it distinct from other imidazolium-based compounds.
Properties
IUPAC Name |
1,3-bis[(1R)-1-phenylethyl]imidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJRZQHDLLMQMR-GBNZRNLASA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@H](C)C3=CC=CC=C3.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.